molecular formula C7H5BrN2S B3378065 5-Bromobenzo[c]isothiazol-3-amine CAS No. 1379324-34-1

5-Bromobenzo[c]isothiazol-3-amine

Cat. No.: B3378065
CAS No.: 1379324-34-1
M. Wt: 229.1 g/mol
InChI Key: CLXQOXFKRPNAJF-UHFFFAOYSA-N
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Description

5-Bromobenzo[c]isothiazol-3-amine is a chemical compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol It is a derivative of benzoisothiazole, characterized by the presence of a bromine atom at the 5-position and an amine group at the 3-position on the benzoisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[c]isothiazol-3-amine typically involves the bromination of benzo[c]isothiazole followed by amination. One common method includes the reaction of benzo[c]isothiazole with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position. The resulting 5-bromobenzo[c]isothiazole is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[c]isothiazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[c]isothiazoles, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromobenzo[c]isothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[c]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromobenzo[c]isothiazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2,1-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXQOXFKRPNAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601074
Record name 5-Bromo-2,1-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379324-34-1
Record name 5-Bromo-2,1-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,1-benzothiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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